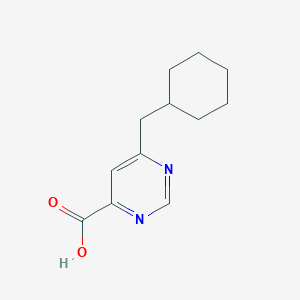![molecular formula C18H22BrN3 B14874441 6-Bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B14874441.png)
6-Bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-(1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)quinazoline is a complex organic compound that features a quinazoline core substituted with a bromine atom and a bicyclic azabicyclo[321]octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a quinazoline derivative, followed by the introduction of the azabicyclo[3.2.1]octane moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or DCM.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazolines depending on the nucleophile used in substitution reactions.
Scientific Research Applications
6-bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular target being investigated.
Comparison with Similar Compounds
Similar Compounds
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline: Lacks the bromine substitution, which may affect its reactivity and biological activity.
6-chloro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline: Features a quinoline core instead of quinazoline, resulting in different electronic and steric effects.
Uniqueness
The presence of the bromine atom in 6-bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline imparts unique reactivity and potential biological activity compared to its analogs. This substitution can influence the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22BrN3 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
6-bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline |
InChI |
InChI=1S/C18H22BrN3/c1-17(2)7-13-8-18(3,9-17)10-22(13)16-14-6-12(19)4-5-15(14)20-11-21-16/h4-6,11,13H,7-10H2,1-3H3 |
InChI Key |
NNEVMBDBIWBOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C3=NC=NC4=C3C=C(C=C4)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


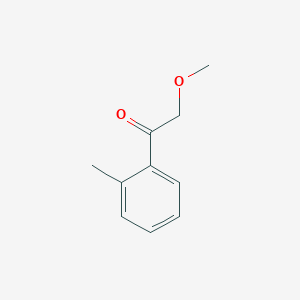
![3-(Benzylsulfanyl)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14874379.png)
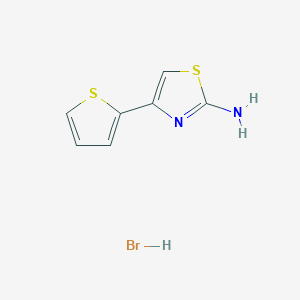
![Dimethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14874392.png)
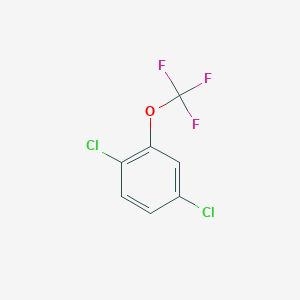

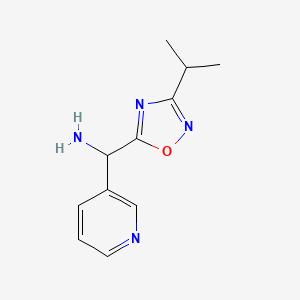
![3-(1H-indol-3-ylacetyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14874428.png)




![3-Fluoro-4-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14874462.png)
